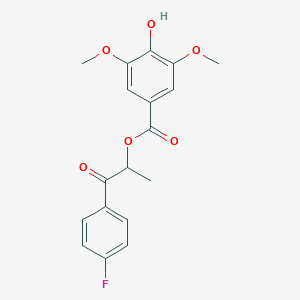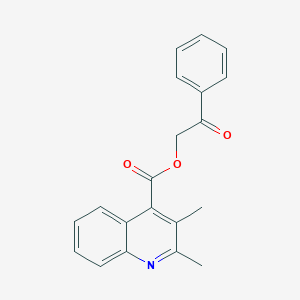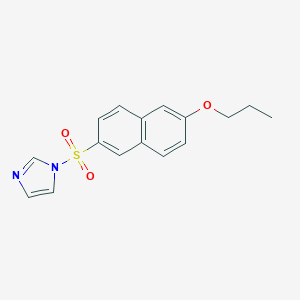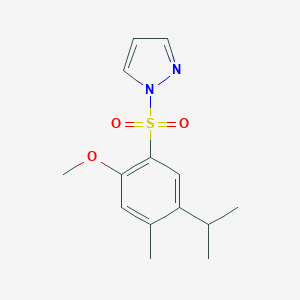
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole, also known as PMSF, is a widely used serine protease inhibitor. It has been extensively used in biochemical research to inhibit serine proteases and to study their role in various biological processes.
Scientific Research Applications
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is widely used in biochemical research as a serine protease inhibitor. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, fibrinolysis, and apoptosis. This compound has also been used to study the structure and function of serine proteases, as well as their interactions with other proteins.
Mechanism of Action
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole inhibits serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, thereby blocking its activity. This compound is a broad-spectrum inhibitor, which means that it can inhibit a wide range of serine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits serine proteases, which are involved in a wide range of biological processes. Physiologically, this compound has been shown to inhibit platelet aggregation, blood coagulation, and fibrinolysis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is its broad-spectrum inhibition of serine proteases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, this compound has some limitations. It is an irreversible inhibitor, which means that it permanently blocks the activity of the enzyme. This can make it difficult to study the effects of reversible inhibition on enzyme activity. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole. One area of research is the development of more specific inhibitors for individual serine proteases. This would allow researchers to study the specific roles of these enzymes in biological processes. Another area of research is the development of new methods for studying the effects of reversible inhibition on enzyme activity. Finally, there is a need for more research on the physiological effects of this compound, particularly in the context of diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, this compound is a widely used serine protease inhibitor that has been extensively used in biochemical research. It has a broad-spectrum inhibition of serine proteases, making it a useful tool for studying the role of these enzymes in various biological processes. While this compound has some limitations, there are several future directions for research on this compound, including the development of more specific inhibitors for individual serine proteases and the study of reversible inhibition on enzyme activity.
Synthesis Methods
The synthesis of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole involves the reaction of 4-methyl-2-methoxy-5-isopropylbenzenesulfonyl chloride with 1H-pyrazole in the presence of a base. The reaction yields this compound, which is a white crystalline powder with a melting point of 89-91°C.
properties
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)12-9-14(13(19-4)8-11(12)3)20(17,18)16-7-5-6-15-16/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXJEQDDTYFVMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

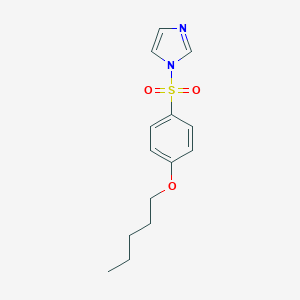
![Ethyl 4-{[4-chloro-3-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B497753.png)

![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B497756.png)
![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497758.png)
![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 2-thiophenecarboxylate](/img/structure/B497762.png)

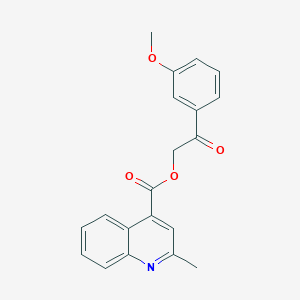
![4-Methyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B497765.png)
